molecular formula C16H24N2O3 B3836896 ethyl [4-(2-ethoxyphenyl)-1-piperazinyl]acetate

ethyl [4-(2-ethoxyphenyl)-1-piperazinyl]acetate

Cat. No. B3836896
M. Wt: 292.37 g/mol
InChI Key: RWESDAOFEQSRME-UHFFFAOYSA-N
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Description

The compound “ethyl [4-(2-ethoxyphenyl)-1-piperazinyl]acetate” likely contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms . It also appears to have an ethoxyphenyl group attached to the piperazine ring, and an ethyl acetate group attached to one of the nitrogen atoms in the piperazine ring .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The piperazine ring provides a cyclic structure, and the ethoxyphenyl and ethyl acetate groups would be attached to this ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, ethyl acetate is a colorless liquid with a sweet odor and is highly flammable .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some piperazine derivatives are used in pharmaceuticals due to their biological activity .

Safety and Hazards

Like many chemicals, proper handling and storage of this compound would be crucial to ensure safety. Ethyl acetate, for instance, is highly flammable and can cause serious eye irritation .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Piperazine derivatives are a topic of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

ethyl 2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-3-20-15-8-6-5-7-14(15)18-11-9-17(10-12-18)13-16(19)21-4-2/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWESDAOFEQSRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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